molecular formula C17H24N2O2S B2652511 1-(2-Tert-butylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine CAS No. 1428060-58-5

1-(2-Tert-butylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2652511
CAS No.: 1428060-58-5
M. Wt: 320.45
InChI Key: YCWHOXWAAXLOKB-UHFFFAOYSA-N
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Description

1-(2-Tert-butylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is an organic compound that features a piperazine ring substituted with a tert-butylbenzenesulfonyl group and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Tert-butylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Tert-butylbenzenesulfonyl Group: The piperazine core is then reacted with 2-tert-butylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.

    Addition of the Prop-2-yn-1-yl Group: Finally, the prop-2-yn-1-yl group is introduced through a nucleophilic substitution reaction using propargyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Tert-butylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl and prop-2-yn-1-yl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Propargyl bromide in the presence of potassium carbonate.

Major Products:

    Oxidation: The major products would include oxidized derivatives of the piperazine ring.

    Reduction: Reduced derivatives of the piperazine ring.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(2-Tert-butylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Tert-butylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and prop-2-yn-1-yl groups can enhance binding affinity and specificity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

  • 1-(2-Tert-butylbenzenesulfonyl)-4-methylpiperazine
  • 1-(2-Tert-butylbenzenesulfonyl)-4-ethylpiperazine
  • 1-(2-Tert-butylbenzenesulfonyl)-4-(prop-2-en-1-yl)piperazine

Comparison: 1-(2-Tert-butylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and potential for further functionalization. This sets it apart from similar compounds that may have different alkyl or alkenyl substituents, affecting their chemical and biological properties.

Properties

IUPAC Name

1-(2-tert-butylphenyl)sulfonyl-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-5-10-18-11-13-19(14-12-18)22(20,21)16-9-7-6-8-15(16)17(2,3)4/h1,6-9H,10-14H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWHOXWAAXLOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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